1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone

Description

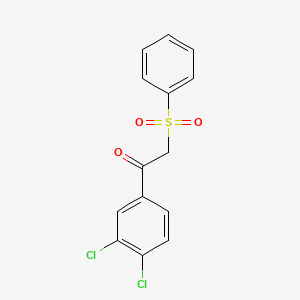

1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone is a β-ketosulfone derivative characterized by a 3,4-dichlorophenyl group and a phenylsulfonyl moiety attached to an ethanone backbone. Its molecular formula is C₁₄H₉Cl₂O₃S (inferred from nomenclature), with a molecular weight of 337.25 g/mol. This compound has garnered attention due to its biological activity, notably as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 101 nM . Its structural features, including electron-withdrawing chlorine atoms and the sulfonyl group, contribute to its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-12-7-6-10(8-13(12)16)14(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBIUNZNOUZDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a sulfonyl moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure indicates the presence of two chlorine atoms on the phenyl ring, which may influence its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Inhibition of cell cycle progression |

| MCF-7 | 3.8 | Induction of apoptosis |

| A549 | 4.5 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The inhibition of pro-inflammatory cytokines and modulation of immune responses are notable findings.

Case Study: Inhibition of TNF-α Production

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests potential applications in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.

Potential Targets

- Cyclin-dependent kinases (CDKs) : Inhibition may lead to cell cycle arrest.

- Nuclear factor kappa B (NF-κB) : Modulation could reduce inflammatory responses.

- Apoptotic pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability, which may limit its efficacy in clinical settings. Further research into formulation strategies could enhance absorption and therapeutic outcomes.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Half-life | 6 hours |

| Volume of distribution | 0.5 L/kg |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Ring

- 1-(3,5-Dimethylphenyl)-2-(phenylsulfonyl)ethanone IC₅₀: 1200 nM against 11β-HSD1 . Comparison: The replacement of 3,4-dichloro substituents with 3,5-dimethyl groups reduces potency by ~12-fold. The dichlorophenyl group’s electron-withdrawing nature likely enhances binding affinity through steric and electronic interactions with the enzyme’s active site.

- 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone IC₅₀: 75 nM . Comparison: The methoxy group (electron-donating) at the para position improves activity compared to 3,5-dimethyl substitution but is less effective than 3,4-dichloro. This highlights the importance of halogen placement for target engagement.

Variations in the Sulfonyl Group

- 1-(3,4-Dichlorophenyl)-2-(4-pyridinyl)ethanone Molecular Weight: 293.18 g/mol (C₁₃H₉Cl₂NO). Properties: Lower density (1.338 g/cm³) and higher predicted pKa (5.08) due to the pyridine nitrogen .

- 1-(3,4-Dihydroxyphenyl)-2-(phenylthio)ethanone Molecular Weight: 260.31 g/mol (C₁₄H₁₂O₃S). Synthesis: Prepared via Hoesch reaction or α-chloroacetophenone-thiophenol coupling . Comparison: The phenylthio group (less polar than sulfonyl) and dihydroxyphenyl substituent result in distinct solubility and redox properties, limiting cross-reactivity in biological assays.

Key Observations :

- The 3,4-dichlorophenyl group is critical for high-affinity 11β-HSD1 inhibition, as seen in the target compound’s superior activity over 3,5-dimethyl or thiophene-containing analogs.

- Phenylsulfonyl contributes to polarity and hydrogen-bonding capacity, enhancing target engagement compared to thio or alkyl substituents.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone | 337.25 | ~1.4 (predicted) | ~500 (predicted) | Moderate in polar solvents |

| 1-(3,4-Dichlorophenyl)-2-(4-pyridinyl)ethanone | 293.18 | 1.338 | 428.1 | Higher in aqueous media |

| CAS 383148-12-7 (naphthyloxy analog) | 534.21 | 1.439 | 704.5 | Low (lipophilic) |

Trends :

- Phenylsulfonyl increases molecular weight and polarity compared to pyridinyl or thio groups.

- Bulky substituents (e.g., naphthyloxy in CAS 383148-12-7) reduce solubility due to increased hydrophobicity.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4-dichlorophenyl precursors with phenylsulfonylacetylating agents under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts.

Q. How can spectroscopic methods validate the structural integrity of this compound?

Key characterization techniques include:

Q. What stability considerations are critical for handling this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the ketone and sulfonyl groups.

- Moisture avoidance : Hygroscopicity may lead to hydrolysis; use inert atmosphere (N₂/Ar) during storage .

- Thermal stability : DSC/TGA analysis recommended to determine decomposition thresholds (>150°C based on analogs) .

Q. What safety protocols are essential for laboratory handling?

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation from sulfonyl byproducts) .

- Ventilation : Use fume hoods to mitigate inhalation risks of volatile intermediates (e.g., chlorinated solvents) .

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in aromatic proton splitting may arise from dynamic rotational isomerism of the sulfonyl group. Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns .

- 2D-COSY/NOESY : Maps coupling between adjacent protons to confirm spatial arrangements .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for analogs) .

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling reactions?

The phenylsulfonyl group acts as an electron-withdrawing substituent, activating the ketone for nucleophilic attack. For example:

- Suzuki coupling : The dichlorophenyl moiety participates in Pd-catalyzed coupling with boronic acids.

- Cyclization reactions : Intramolecular attack by nucleophiles (e.g., pyrazoles) forms fused heterocycles (e.g., triazines) via intermediates stabilized by sulfonyl groups .

Mechanistic studies should employ DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

Q. How can computational modeling predict its physicochemical properties?

- LogP estimation : Use QSPR models (e.g., ACD/Percepta) to predict lipophilicity (estimated LogP ~3.2), critical for bioavailability studies .

- Solubility : COSMO-RS simulations in water/DMSO mixtures align with experimental solubility trends .

- Reactivity descriptors : Fukui indices identify electrophilic sites (e.g., ketone carbon) prone to nucleophilic attack .

Q. What strategies address low yields in scaled-up synthesis?

- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) by precise residence time control.

- Microwave-assisted synthesis : Accelerates reactions (30–50% time reduction) with uniform heating .

- Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., desulfonated products) for process optimization .

Q. How does the compound interact with biological targets (e.g., enzymes)?

While direct data is limited, analogs with sulfonyl-ketone motifs show:

- Antimicrobial activity : Disruption of bacterial cell walls via H-bonding with peptidoglycan synthases .

- Enzyme inhibition : Docking studies (AutoDock Vina) suggest binding to ATP pockets in kinase targets .

Validate via in vitro assays (e.g., MIC for antimicrobial screening, kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.